molecular formula C21H12O B14172773 11H-Indeno(2,1-A)phenanthren-11-one CAS No. 4599-92-2

11H-Indeno(2,1-A)phenanthren-11-one

Cat. No.: B14172773
CAS No.: 4599-92-2
M. Wt: 280.3 g/mol
InChI Key: WNGJVBQGZZVCHG-UHFFFAOYSA-N
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Description

11H-Indeno(2,1-A)phenanthren-11-one: is a polycyclic aromatic hydrocarbon with the molecular formula C21H14 It is a complex organic compound characterized by its fused ring structure, which includes an indene and a phenanthrene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11H-Indeno(2,1-A)phenanthren-11-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of Friedel-Crafts acylation followed by cyclodehydration. The reaction conditions often require the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an appropriate solvent like dichloromethane.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure consistent product quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 11H-Indeno(2,1-A)phenanthren-11-one can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced hydrocarbon derivatives.

    Substitution: Electrophilic substitution reactions are common, where halogenation, nitration, or sulfonation can occur using reagents like bromine (Br2), nitric acid (HNO3), or sulfuric acid (H2SO4).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Bromine (Br2) in carbon tetrachloride (CCl4).

Major Products Formed:

    Oxidation: Quinones and other oxygenated derivatives.

    Reduction: Reduced hydrocarbon derivatives.

    Substitution: Halogenated, nitrated, or sulfonated products.

Scientific Research Applications

Chemistry: 11H-Indeno(2,1-A)phenanthren-11-one is used as a precursor in the synthesis of more complex polycyclic aromatic compounds. It serves as a model compound for studying the reactivity and properties of polycyclic aromatic hydrocarbons.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as DNA and proteins. It is used to investigate the mechanisms of mutagenesis and carcinogenesis associated with polycyclic aromatic hydrocarbons.

Medicine: Research into the medicinal applications of this compound includes its potential use as a pharmacophore in the design of new therapeutic agents. Its structural features are explored for developing drugs targeting specific biological pathways.

Industry: In the industrial sector, this compound is used in the production of advanced materials, such as organic semiconductors and photovoltaic cells

Mechanism of Action

The mechanism of action of 11H-Indeno(2,1-A)phenanthren-11-one involves its interaction with molecular targets such as enzymes and receptors. The compound can intercalate into DNA, disrupting the normal function of the genetic material and leading to mutagenic effects. It can also bind to specific proteins, altering their activity and affecting cellular processes.

Comparison with Similar Compounds

    Phenanthrene: A simpler polycyclic aromatic hydrocarbon with three fused benzene rings.

    Indene: A bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentene ring.

    Anthracene: A polycyclic aromatic hydrocarbon with three linearly fused benzene rings.

Uniqueness: 11H-Indeno(2,1-A)phenanthren-11-one is unique due to its specific fused ring structure, which imparts distinct chemical and physical properties

Properties

CAS No.

4599-92-2

Molecular Formula

C21H12O

Molecular Weight

280.3 g/mol

IUPAC Name

indeno[2,1-a]phenanthren-11-one

InChI

InChI=1S/C21H12O/c22-21-19-8-4-3-7-15(19)18-12-11-16-14-6-2-1-5-13(14)9-10-17(16)20(18)21/h1-12H

InChI Key

WNGJVBQGZZVCHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C(=O)C5=CC=CC=C45

Origin of Product

United States

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